molecular formula C4H3F3N2O B025367 5-(Trifluoromethyl)isoxazol-3-amine CAS No. 110234-43-0

5-(Trifluoromethyl)isoxazol-3-amine

Cat. No. B025367
Key on ui cas rn: 110234-43-0
M. Wt: 152.07 g/mol
InChI Key: LNZJPSYNGYFWKE-UHFFFAOYSA-N
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Patent
US04910326

Procedure details

Dry methanol (220 ml) and 96% hydroxylamine hydrochloride (11.52 g, 0.159 mole) were added to trifluoroacetoacetonitrile (16.78 g, 0.122 mole) and the mixture was heated under reflux with stirring for 68 hours. Methanol was then evaporated under reduced pressure and, after addition of water (240 ml), a 48% solution of sodium hydroxide was added to the resulting residue to adjust to pH 11 or higher. The solution was extracted with methylene chloride and, after drying the extract with anhydrous sodium sulfate, the solvent was evaporated under reduced pressure to give the title compound (10.30 g, 55.2%) as little colored crystals, m.p. 57°-58° C., b.p. 66°-67° C./0.8 mmHg.
Quantity
11.52 g
Type
reactant
Reaction Step One
Quantity
16.78 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Yield
55.2%

Identifiers

REACTION_CXSMILES
Cl.[NH2:2]O.[F:4][C:5]([F:12])([F:11])[C:6](=[O:10])[CH2:7][C:8]#[N:9]>CO>[F:4][C:5]([F:12])([F:11])[C:6]1[O:10][N:9]=[C:8]([NH2:2])[CH:7]=1 |f:0.1|

Inputs

Step One
Name
Quantity
11.52 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
16.78 g
Type
reactant
Smiles
FC(C(CC#N)=O)(F)F
Name
Quantity
220 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 68 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
Methanol was then evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
after addition of water (240 ml)
ADDITION
Type
ADDITION
Details
a 48% solution of sodium hydroxide was added to the resulting residue
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
after drying the
EXTRACTION
Type
EXTRACTION
Details
extract with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
68 h
Name
Type
product
Smiles
FC(C1=CC(=NO1)N)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 10.3 g
YIELD: PERCENTYIELD 55.2%
YIELD: CALCULATEDPERCENTYIELD 55.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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